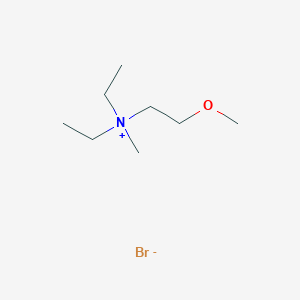
N,N-Diethyl-N-methyl-N-(2-Methoxyethyl)ammoniumbromid
Übersicht
Beschreibung
“N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide” is a chemical compound with the molecular formula C8H20BF4NO . It is also known as DEME BF4 . The molecular weight of this compound is 233.06 . It is used in electrochemistry .
Molecular Structure Analysis
The molecular structure of “N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide” is complex, with a molecular formula of C8H20NO.C2F6NO4S2 and a molecular weight of 426.397 .Physical And Chemical Properties Analysis
“N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide” has a melting point of -91 °C and a density of 1.42 g/cm3 at 25 °C .Wissenschaftliche Forschungsanwendungen
Bildung ionischer Flüssigkeiten
N,N-Diethyl-N-methyl-N-(2-Methoxyethyl)ammoniumbromid: wird verwendet, um neuartige ionische Flüssigkeiten zu erzeugen, wenn es mit verschiedenen Anionen kombiniert wird. Diese ionischen Flüssigkeiten weisen einzigartige thermodynamische Eigenschaften auf und können binäre Mischsysteme mit anderen Lösungsmitteln wie γ-Butyrolacton (GBL) bilden, die auf ihre potenziellen Anwendungen in verschiedenen Bereichen untersucht werden, darunter Elektrochemie und Materialwissenschaften .
Elektrolytsysteme für Energiespeicher
Diese Verbindung ist entscheidend für die Entwicklung von polymeren Gel-Elektrolytsystemen, die Magnesiumionen (Mg2+) Mobilität aufweisen. Solche Systeme sind für den Fortschritt von Energiespeichertechnologien von entscheidender Bedeutung, insbesondere bei der Entwicklung effizienterer und sichererer Batterien .
Solvatationsdynamik
Die Verbindung spielt eine bedeutende Rolle bei der Solvatation von Lithiumionen in Elektrolytlösungen. Studien mit Raman- und multinuklearer NMR-Spektroskopie haben Einblicke in die Solvatationsstruktur von Lithiumionen gegeben, wenn diese mit This compound-basierten ionischen Flüssigkeiten solvatisiert werden .
Nicht brennbare Batterieelektrolyte
This compound: wird für seine Verwendung in nicht brennbaren Lithium-Ionen-Batterien erforscht. Es ist ein vielversprechender Kandidat für die Herstellung sichererer Batterieelektrolyte, was ein bedeutendes Anliegen für Unterhaltungselektronik und Elektrofahrzeuge darstellt .
Thermodynamische Eigenschaftsanalyse
Die Verbindung wird zur Untersuchung thermodynamischer Eigenschaften und intermolekularer Wechselwirkungen von ionischen Flüssigkeiten verwendet. Diese Studien sind unerlässlich, um das Verhalten von ionischen Flüssigkeiten unter verschiedenen Bedingungen zu verstehen, und können zur Entwicklung neuer Materialien mit maßgeschneiderten Eigenschaften führen .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is a type of ionic liquid . Ionic liquids are salts in a liquid state that are primarily used as solvents and electrolytes due to their unique properties such as low melting points, high thermal stability, and excellent solvation potential .
Mode of Action
The mode of action of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide is primarily through its interactions with other molecules in its environment. As an ionic liquid, it can interact with a wide range of molecules, influencing their properties and behaviors . The specific interactions and resulting changes would depend on the nature of the molecules it interacts with.
Biochemical Pathways
As an ionic liquid, it can potentially influence a variety of biochemical processes through its interactions with biological molecules .
Pharmacokinetics
As an ionic liquid, its bioavailability would likely be influenced by factors such as its charge, size, and the nature of the ions it contains .
Result of Action
As an ionic liquid, it could potentially influence a variety of molecular and cellular processes through its interactions with biological molecules .
Action Environment
The action, efficacy, and stability of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide can be influenced by various environmental factors. These could include temperature, pH, and the presence of other molecules or ions in the environment . For instance, it has been reported that the transport properties (viscosity and conductivity) of similar ionic liquids can be described by the Vogel–Fulcher–Tamman (VFT) equation, which takes into account the temperature dependence .
Eigenschaften
IUPAC Name |
diethyl-(2-methoxyethyl)-methylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.BrH/c1-5-9(3,6-2)7-8-10-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXWWBWNJNDMKG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70822973 | |
| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70822973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749879-33-2 | |
| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70822973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the anionic component influence the glass transition temperature (Tg) in mixtures of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium salts and water?
A1: Research indicates that the anion significantly impacts the Tg behavior of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium salts when mixed with water []. While the bromide salt predominantly exhibits a single Tg that decreases steadily with increasing water concentration, the iodide and tetrafluoroborate salts display a double-glass transition behavior. This difference highlights the role of anion size and its interactions with water molecules in influencing the structural organization and consequently, the Tg of these mixtures.
Q2: At what water concentration does the N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide - water mixture reach its glass-formation limit?
A2: The glass-formation region for N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide and water mixtures ends around 98.9 mol% of water []. This limit is notably higher than that observed for mixtures with the tetrafluoroborate (96.0 mol%) and iodide (95.0 mol%) salts, suggesting that the bromide anion promotes a wider range of water concentrations capable of forming a glass.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)











